1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one
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Overview
Description
1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is a complex organic compound that features a pyrazinone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazinone core, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, sulfur-containing compounds, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The chlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research into its pharmacological properties could reveal potential therapeutic uses.
Industry: The compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2,5-dimethylpyrrole
- 1-(4-chlorophenyl)-3-(2,5-dichlorophenyl)urea
- 1-(4-chloro-2,5-dimethoxyphenyl)propan-2-amine
Uniqueness
1-(4-chlorophenyl)-3-{[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and its pyrazinone core. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of both chlorophenyl and dimethoxyphenyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-26-15-7-8-18(27-2)16(11-15)17(24)12-28-19-20(25)23(10-9-22-19)14-5-3-13(21)4-6-14/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKZFBXEPNCCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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